7-(5-Oct-2-enylidene-4-oxo-1-cyclopent-2-enyl)-5-heptenoic acid
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Overview
Description
7-(5-Oct-2-enylidene-4-oxo-1-cyclopent-2-enyl)-5-heptenoic acid is an organic compound characterized by its complex structure, which includes multiple double bonds and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oct-2-enylidene-4-oxo-1-cyclopent-2-enyl)-5-heptenoic acid typically involves multiple steps, including the formation of the cyclopentene ring and the introduction of the double bonds. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds between the cyclopentene ring and the heptenoic acid chain.
Wittig Reaction: This reaction is often employed to introduce the double bonds in the molecule.
Industrial Production Methods
Industrial production of such complex organic compounds may involve:
Catalytic Hydrogenation: To selectively reduce certain double bonds while preserving others.
Column Chromatography: For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(5-Oct-2-enylidene-4-oxo-1-cyclopent-2-enyl)-5-heptenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or ketones.
Reduction: Selective reduction can be used to modify specific double bonds.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Provides insights into the behavior of similar compounds under various conditions.
Biology
Biological Activity:
Medicine
Drug Development: Investigated for potential therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-(5-Oct-2-enylidene-4-oxo-1-cyclopent-2-enyl)-5-heptenoic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-(5-Oct-2-enylidene-4-oxo-1-cyclopent-2-enyl)-5-heptanoic acid: Similar structure but with a saturated heptanoic acid chain.
7-(5-Oct-2-enylidene-4-oxo-1-cyclopent-2-enyl)-5-hexenoic acid: Similar structure but with a shorter hexenoic acid chain.
Properties
IUPAC Name |
7-(5-oct-2-enylidene-4-oxocyclopent-2-en-1-yl)hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUMKCAEVRUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861102 |
Source
|
Record name | 11-Oxoprosta-5,9,12,14-tetraen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908084-00-4 |
Source
|
Record name | 11-Oxoprosta-5,9,12,14-tetraen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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